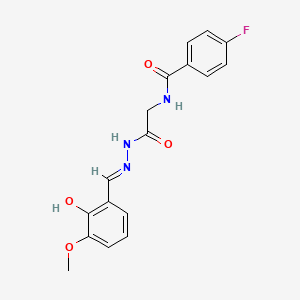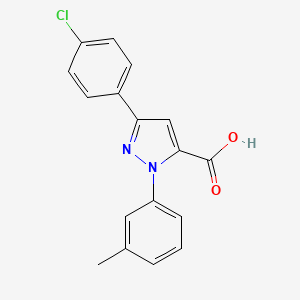![molecular formula C27H39NO3 B12017992 2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-5-phenylmethoxyphenol](/img/structure/B12017992.png)
2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-5-phenylmethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-5-phenylmethoxyphenol is a complex organic compound characterized by its unique structure, which includes a phenol group, a phenylmethoxy group, and a long aliphatic chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-5-phenylmethoxyphenol typically involves multiple steps:
Formation of the Phenol Derivative: The initial step involves the synthesis of the phenol derivative, which can be achieved through the hydroxylation of a suitable aromatic precursor.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a phenylmethoxy halide under basic conditions.
Formation of the Aliphatic Chain: The long aliphatic chain is synthesized through a series of reactions, including the formation of a carbonimidoyl intermediate.
Final Coupling: The final step involves coupling the phenol derivative with the aliphatic chain under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The carbonimidoyl group can be reduced to form amines.
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines are used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic systems for organic transformations.
Materials Science: Incorporated into polymers and materials for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Antimicrobial Activity: Exhibits antimicrobial properties against certain pathogens.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostics: Used in the development of diagnostic assays.
Industry
Coatings and Adhesives: Utilized in the formulation of advanced coatings and adhesives.
Surfactants: Employed as a surfactant in various industrial applications.
Mécanisme D'action
The mechanism of action of 2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-5-phenylmethoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the aliphatic chain can interact with hydrophobic regions. This dual interaction enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-N-hydroxy-C-dodecylcarbonimidoyl]-5-phenylmethoxyphenol
- 2-[(E)-N-hydroxy-C-tetradecylcarbonimidoyl]-5-phenylmethoxyphenol
Uniqueness
2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-5-phenylmethoxyphenol is unique due to its specific aliphatic chain length, which influences its physical and chemical properties. This compound exhibits distinct solubility, reactivity, and biological activity compared to its analogs with shorter or longer aliphatic chains.
Propriétés
Formule moléculaire |
C27H39NO3 |
|---|---|
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-5-phenylmethoxyphenol |
InChI |
InChI=1S/C27H39NO3/c1-2-3-4-5-6-7-8-9-10-11-15-18-26(28-30)25-20-19-24(21-27(25)29)31-22-23-16-13-12-14-17-23/h12-14,16-17,19-21,29-30H,2-11,15,18,22H2,1H3/b28-26+ |
Clé InChI |
SIUUUJMMOFDKFF-BYCLXTJYSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C(=N\O)/C1=C(C=C(C=C1)OCC2=CC=CC=C2)O |
SMILES canonique |
CCCCCCCCCCCCCC(=NO)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017911.png)
![N-(4-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12017920.png)
![2-[(E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B12017933.png)


![N-(4-bromo-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017944.png)
![3-(4-chlorophenyl)-2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12017945.png)
![N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12017949.png)



![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide](/img/structure/B12017969.png)
![10-[({4-(2,3-dimethylphenyl)-5-[4-(4-(2,3-dimethylphenyl)-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)butyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-10H-phenothiazine](/img/structure/B12017980.png)

